N-isopropyl-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide is an organic compound with the molecular formula C11H17NO3S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with an isopropyl group, a methoxy group, and a methyl group, along with a sulfonamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-4-methoxy-3-methylbenzenesulfonamide typically involves the sulfonation of an appropriate aromatic precursor followed by the introduction of the isopropyl group. One common method involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with isopropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The aromatic ring and the substituents can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The sulfonamide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the aromatic ring or the substituents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various N-alkyl or N-acyl derivatives, while oxidation can produce sulfonic acids or other oxidized products.
Scientific Research Applications
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Sulfonamides are known for their antimicrobial properties, and derivatives of this compound may be explored for potential therapeutic applications.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-isopropyl-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can interfere with the synthesis of folic acid in microorganisms, leading to their growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-4-methylbenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and biological activity.
N-isopropyl-4-methoxybenzenesulfonamide: Lacks the methyl group, which may influence its chemical properties and applications.
Uniqueness
N-isopropyl-4-methoxy-3-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring, which can influence its chemical reactivity and potential applications. The presence of both methoxy and methyl groups, along with the isopropyl and sulfonamide functionalities, provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
Biological Activity
N-Isopropyl-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered interest in the scientific community for its diverse biological activities. This article explores its pharmacological properties, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a sulfonamide functional group attached to a substituted aromatic ring. Its molecular formula is C12H17NO3S, indicating the presence of isopropyl, methoxy, and methyl groups that influence its biological activity.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety can mimic para-aminobenzoic acid (PABA), an essential substrate for bacterial folic acid synthesis. This structural similarity allows the compound to inhibit bacterial enzymes involved in this pathway, thereby exhibiting antimicrobial properties.
- Modulation of Signaling Pathways : Research indicates that the compound may activate or inhibit key signaling pathways such as NF-κB and ISRE, which are crucial for immune responses. For instance, studies have shown that similar compounds enhance antigen-specific immunoglobulin responses when used as co-adjuvants in murine models .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against various pathogens. Comparative studies have shown that structurally similar sulfonamides exhibit broad-spectrum antibacterial effects. The compound's efficacy can be summarized in the following table:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 12.5 µg/mL | |
Staphylococcus aureus | 6.25 µg/mL | |
Mycobacterium tuberculosis | 4.0 µM |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic potential in inflammatory diseases .
Case Studies and Research Findings
- Murine Vaccination Studies : In a study evaluating the immunological effects of N-isopropyl derivatives, it was found that these compounds significantly enhanced immune responses in mice when used alongside standard adjuvants like MPLA. The sustained activation of NF-κB signaling pathways was noted, indicating a potential role in vaccine development .
- Interaction with Biological Macromolecules : Further investigation into the compound's interactions with proteins and nucleic acids revealed alterations in enzyme activities and gene expression profiles, suggesting a multifaceted mechanism of action that warrants further exploration.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S/c1-8(2)12-16(13,14)10-5-6-11(15-4)9(3)7-10/h5-8,12H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSQKCQDQYGAFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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